molecular formula C10H14N4O2 B13087257 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxamide CAS No. 1116339-71-9

2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxamide

Cat. No.: B13087257
CAS No.: 1116339-71-9
M. Wt: 222.24 g/mol
InChI Key: GJHKBRVWIDKGLN-UHFFFAOYSA-N
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Description

2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxamide is a pyrimidine derivative featuring a 4-hydroxypiperidin-1-yl substituent at position 2 of the pyrimidine ring and a carboxamide group at position 5. Synthesis methods for pyrimidine-5-carboxamides typically involve condensation reactions or modifications of cyanoacetamide precursors, as described in one-pot synthetic protocols .

Properties

CAS No.

1116339-71-9

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxamide

InChI

InChI=1S/C10H14N4O2/c11-9(16)7-5-12-10(13-6-7)14-3-1-8(15)2-4-14/h5-6,8,15H,1-4H2,(H2,11,16)

InChI Key

GJHKBRVWIDKGLN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=NC=C(C=N2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxamide typically involves the reaction of pyrimidine derivatives with piperidine derivatives under controlled conditions. One common method includes the use of 4-hydroxypiperidine and pyrimidine-5-carboxylic acid as starting materials. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

The substituent at position 2 of the pyrimidine ring significantly influences biological activity and physicochemical properties. Key analogs include:

a) Piperazine Derivatives
  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide Derivatives (e.g., Compound 6l):
    • Substituent : 4-(4-Acetyl-2-nitrophenyl)piperazin-1-yl.
    • Molecular Formula : C${27}$H${28}$N$8$O$7$ (MW: 758.29 g/mol).
    • Activity : These derivatives exhibit binding affinity for butyrylcholinesterase (BuChE), with molecular docking studies supporting interactions with the BuChE active site (PDB: 5K5E) .
    • Key Data : IR peaks at 1621 cm$^{-1}$ (C=O stretch) and ESI-MS confirmation of molecular weight .
b) Piperidine Derivatives
  • 2-(4-(Hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxamide: Substituent: 4-Hydroxymethylpiperidin-1-yl. Molecular Formula: C${12}$H${17}$N$5$O$2$ (MW: 263.30 g/mol).
c) Aminoethyl Derivatives
  • 2-{[2-(4-Hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide: Substituent: [2-(4-Hydroxyphenyl)-ethyl]amino. Activity: Acts as a STAT6 inhibitor (IC$_{50}$ = 1.2 µM), targeting interleukin-4 (IL-4)-mediated signaling pathways .

Carboxamide Group Modifications

Variations in the carboxamide group (position 5) impact target selectivity and potency:

  • N-Methyl-N-(3-(4-Nitrophenoxy)propyl) Substitution (Compound 6l): Enhances lipophilicity and membrane permeability due to the nitroaromatic and alkyl chain groups. Demonstrated improved BuChE inhibition compared to unsubstituted carboxamides .
  • Unsubstituted Carboxamide (Target Compound):

    • The free -NH$_2$ group may facilitate hydrogen bonding with enzymatic targets, though specific activity data are unavailable in the evidence .

Core Structure Modifications

  • Imidazo-Pyrimidine Carboxamide (): Structure: 2-(4-Chlorophenyl)-8-[(3S)-piperidin-3-ylamino]imidazo[1,2-c]pyrimidine-5-carboxamide. Molecular Formula: C${18}$H${19}$ClN$_6$O (MW: 370.84 g/mol).

Physicochemical and Structural Analysis

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Biological Target Key Data/Activity References
2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxamide 4-Hydroxypiperidin-1-yl ~C${11}$H${15}$N$5$O$2$ ~257.27 Not specified Hydroxyl group enhances solubility
Compound 6l (Piperazine derivative) 4-(4-Acetyl-2-nitrophenyl)piperazin-1-yl C${27}$H${28}$N$8$O$7$ 758.29 BuChE IR: 1621 cm$^{-1}$ (C=O), ESI-MS: 758.29
STAT6 Inhibitor (Aminoethyl derivative) [2-(4-Hydroxyphenyl)-ethyl]amino C${14}$H${16}$N$4$O$2$ 288.30 STAT6 IC$_{50}$ = 1.2 µM
Imidazo-Pyrimidine Carboxamide 4-Chlorophenyl-imidazo core C${18}$H${19}$ClN$_6$O 370.84 Kinases Chiral center at piperidine

Biological Activity

2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a hydroxypiperidine group, which is believed to enhance its interaction with biological targets. Its molecular formula is C10H13N3O3C_{10}H_{13}N_{3}O_{3} .

Table 1: Structural Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxamideC10H13N3O3Potential anticonvulsant and neuroprotective
4-HydroxyquinolineC9H7NOKnown for antibacterial properties
2-(4-Hydroxyphenyl)pyrimidineC10H10N2OExhibits antitumor activity

Anticonvulsant and Neuroprotective Effects

Research indicates that 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxamide demonstrates significant anticonvulsant properties. Studies have shown that it interacts with neurotransmitter receptors, potentially modulating excitatory and inhibitory signals in the brain, which could be beneficial in treating epilepsy and other neurological disorders .

Anti-inflammatory Properties

Preliminary investigations suggest that this compound may possess anti-inflammatory effects. It has been observed to inhibit COX-2 activity, a key enzyme in the inflammatory pathway, with an IC50 value comparable to established anti-inflammatory drugs like celecoxib . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrimidine ring can enhance these effects .

The compound's mechanism of action involves binding to specific receptors and enzymes, which modulates various cellular processes. This interaction can lead to both antimicrobial activity and modulation of inflammatory responses .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticonvulsantModulates neurotransmitter receptors,
Anti-inflammatoryInhibits COX-2 activity ,
AntimicrobialPotential activity against various pathogens

Case Study: Neuroprotective Effects in Animal Models

In a study involving animal models of epilepsy, administration of 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxamide resulted in a significant reduction in seizure frequency and severity. The compound was shown to increase levels of GABA, an inhibitory neurotransmitter, thereby enhancing its neuroprotective profile .

Clinical Trials

While there are no completed clinical trials specifically targeting this compound, ongoing research aims to explore its potential in treating neurodegenerative diseases and inflammatory conditions. Future studies are expected to provide more insight into its efficacy and safety profiles in human subjects.

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